REACTION_CXSMILES
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[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.ClC1C(Cl)=CC=CC=1C[NH:15][CH:16]1[CH2:18][CH2:17]1>>[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH:15][CH:16]1[CH2:18][CH2:17]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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CC1=C(C=O)C=CC=C1C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(CNC2CC2)C=CC=C1Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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T=1.340 min (FAST-2)
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Duration
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1.34 min
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Name
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|
Type
|
product
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Smiles
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CC1=C(CNC2CC2)C=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |